Cas no 2075820-33-4 ((S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride)

(S)-1-(4-Fluoro-2-methylphenyl)ethanamine hydrochloride is a chiral amine derivative with a fluorine-substituted aromatic ring, offering distinct reactivity and selectivity in synthetic applications. The (S)-enantiomer provides stereochemical precision, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The fluorine substituent enhances metabolic stability and binding affinity in bioactive compounds, while the methyl group influences steric and electronic properties. The hydrochloride salt form improves solubility and handling. This compound is particularly useful in medicinal chemistry for the development of targeted small molecules, where enantiopurity and structural modifications are critical. Its well-defined configuration ensures reproducibility in research and industrial processes.
(S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride structure
2075820-33-4 structure
Product Name:(S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride
CAS No:2075820-33-4
MF:C9H13ClFN
MW:189.657624959946
CID:4636004
PubChem ID:53484724
Update Time:2025-10-31

(S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride
    • (1S)-1-(4-fluoro-2-methylphenyl)ethanamine;hydrochloride
    • (1S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride
    • SCHEMBL19205712
    • EN300-686992
    • G74479
    • 2075820-33-4
    • CS-0257974
    • (1S)-1-(4-Fluoro-2-methylphenyl)ethan-1-aminehydrochloride
    • (1S)-1-(4-fluoro-2-methylphenyl)ethan-1-amine HCl
    • Inchi: 1S/C9H12FN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
    • InChI Key: LSBXYEBMHQECPO-FJXQXJEOSA-N
    • SMILES: Cl.FC1C=CC(=C(C)C=1)[C@H](C)N

Computed Properties

  • Exact Mass: 189.0720553g/mol
  • Monoisotopic Mass: 189.0720553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26

(S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride Pricemore >>

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Additional information on (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride

(S)-1-(4-Fluoro-2-Methylphenyl)Ethanamine Hydrochloride: A Comprehensive Overview

(S)-1-(4-Fluoro-2-Methylphenyl)Ethanamine Hydrochloride is a compound with the CAS number 2075820-33-4, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a chiral derivative of ethanamine, featuring a fluorinated aromatic ring and a hydrochloride counterion. The presence of the fluorine atom and methyl group on the aromatic ring introduces unique electronic and steric properties, making this compound a valuable substrate for various chemical transformations and biological studies.

The structure of (S)-1-(4-Fluoro-2-Methylphenyl)Ethanamine Hydrochloride is characterized by a benzene ring substituted with a fluorine atom at the para position and a methyl group at the ortho position. The ethanamine moiety is attached to the benzene ring via an amine group, and the hydrochloride salt form ensures solubility in aqueous solutions. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in drug discovery programs targeting various therapeutic areas.

Recent studies have highlighted the potential of (S)-1-(4-Fluoro-2-Methylphenyl)Ethanamine Hydrochloride in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules with improved pharmacokinetic profiles. For instance, its ability to participate in Suzuki-Miyaura cross-coupling reactions has been exploited to synthesize diverse heterocyclic compounds with potential anti-inflammatory and anticancer activities.

The stereochemistry of this compound, specifically its (S) configuration, plays a crucial role in determining its biological activity. Chiral centers are essential in drug design, as they can influence the molecule's interaction with biological targets such as enzymes and receptors. The (S)-enantiomer of this compound has been shown to exhibit higher selectivity towards certain protein targets compared to its (R)-counterpart, making it a preferred choice in enantioselective synthesis.

In terms of synthesis, (S)-1-(4-Fluoro-2-Methylphenyl)Ethanamine Hydrochloride can be prepared via several routes, including nucleophilic aromatic substitution and reductive amination. These methods have been optimized to achieve high yields and excellent enantiomeric excess, ensuring the quality of the final product. The use of chiral catalysts and ligands has further enhanced the efficiency of these reactions, aligning with green chemistry principles.

The application of this compound extends beyond traditional pharmaceuticals. Recent advancements have explored its use in agrochemicals and materials science. For example, derivatives of this compound have been investigated as potential inhibitors of plant pathogens, offering new avenues for crop protection. Additionally, its role as a precursor in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), has been reported in scientific literature.

From an analytical standpoint, the characterization of (S)-1-(4-Fluoro-2-Methylphenyl)Ethanamine Hydrochloride relies on modern spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the molecular structure and purity, ensuring compliance with quality control standards in both academic and industrial settings.

In conclusion, (S)-1-(4-Fluoro-2-Methylphenyl)Ethanamine Hydrochloride is a versatile compound with significant implications across multiple disciplines. Its unique structural features, combined with cutting-edge synthetic methodologies and biological applications, position it as an important tool in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, its role in advancing science and technology is expected to grow further.

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